molecular formula C23H25N7O3 B10772441 7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one

7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one

Cat. No.: B10772441
M. Wt: 447.5 g/mol
InChI Key: HCCNBKFJYUWLEX-UHFFFAOYSA-N
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Description

Compound 53, identified by the PubMed ID 19631533, is a synthetic organic compound developed as a drug-like inhibitor of phosphodiesterase 5 (PDE5) . It has been studied for its potential therapeutic applications, particularly in the field of pharmacology.

Preparation Methods

The synthesis of Compound 53 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Step 1: Formation of the pyrido[3,4-b]pyrazin-2-one core.

    Step 2: Introduction of the 6-methoxypyridin-3-yl group.

    Step 3: Addition of the 2-propoxyethyl group.

    Step 4: Attachment of the pyrazin-2-ylmethylamino group.

The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Compound 53 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Compound 53 has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of Compound 53 involves the inhibition of phosphodiesterase 5 (PDE5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Compound 53 increases the levels of cGMP, leading to various physiological effects. The molecular targets and pathways involved include the cGMP signaling pathway, which plays a crucial role in vascular smooth muscle relaxation and other cellular processes .

Comparison with Similar Compounds

Compound 53 can be compared with other PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. Compound 53 is unique due to its specific structural features and its potential for higher selectivity and potency .

Similar Compounds

  • Sildenafil
  • Tadalafil
  • Vardenafil

These compounds are well-known PDE5 inhibitors used in various therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary hypertension .

Properties

Molecular Formula

C23H25N7O3

Molecular Weight

447.5 g/mol

IUPAC Name

7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one

InChI

InChI=1S/C23H25N7O3/c1-3-9-33-10-8-30-20-11-18(16-4-5-21(32-2)27-12-16)26-15-19(20)29-22(23(30)31)28-14-17-13-24-6-7-25-17/h4-7,11-13,15H,3,8-10,14H2,1-2H3,(H,28,29)

InChI Key

HCCNBKFJYUWLEX-UHFFFAOYSA-N

Canonical SMILES

CCCOCCN1C2=CC(=NC=C2N=C(C1=O)NCC3=NC=CN=C3)C4=CN=C(C=C4)OC

Origin of Product

United States

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